molecular formula C12H9NO5 B12048718 2-Furylmethyl 3-nitrobenzoate

2-Furylmethyl 3-nitrobenzoate

Cat. No.: B12048718
M. Wt: 247.20 g/mol
InChI Key: UDWYVFPNPWPCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furylmethyl 3-nitrobenzoate is an organic compound with the molecular formula C12H9NO5 It is a derivative of benzoic acid and furan, characterized by the presence of a nitro group at the 3-position of the benzoate ring and a furylmethyl group attached to the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with furfuryl alcohol. The reaction is usually carried out under acidic conditions, often employing sulfuric acid as a catalyst. The general reaction scheme is as follows:

3-Nitrobenzoic acid+Furfuryl alcoholH2SO42-Furylmethyl 3-nitrobenzoate+H2O\text{3-Nitrobenzoic acid} + \text{Furfuryl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Nitrobenzoic acid+Furfuryl alcoholH2​SO4​​2-Furylmethyl 3-nitrobenzoate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furylmethyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and furfuryl alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

    Reduction: 2-Furylmethyl 3-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 3-Nitrobenzoic acid and furfuryl alcohol

Scientific Research Applications

2-Furylmethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Furylmethyl 3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

2-Furylmethyl 3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

  • Methyl 3-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • 2-Methyl-3-furylmethyl 4-nitrobenzoate

Uniqueness

The presence of the furylmethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. This makes it distinct from other nitrobenzoate derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

furan-2-ylmethyl 3-nitrobenzoate

InChI

InChI=1S/C12H9NO5/c14-12(18-8-11-5-2-6-17-11)9-3-1-4-10(7-9)13(15)16/h1-7H,8H2

InChI Key

UDWYVFPNPWPCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.